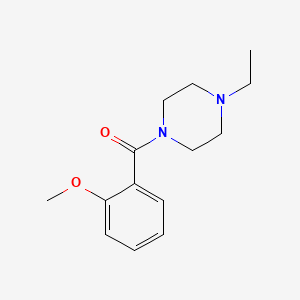
(4-Ethylpiperazin-1-yl)-(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)-(2-methoxyphenyl)methanone is an organic compound that features a piperazine ring substituted with an ethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpiperazin-1-yl)-(2-methoxyphenyl)methanone typically involves the reaction of 4-ethylpiperazine with 2-methoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of byproducts.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethylpiperazin-1-yl)-(2-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)-(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Allylamine: A simple unsaturated amine used in the production of polymers and pharmaceuticals.
Uniqueness: (4-Ethylpiperazin-1-yl)-(2-methoxyphenyl)methanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methoxyphenyl group makes it a versatile intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-15-8-10-16(11-9-15)14(17)12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTNSUVQBFAAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tetrahydrofuran-2-ylmethyl {2,2,2-trichloro-1-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]ethyl}carbamate](/img/structure/B7484884.png)
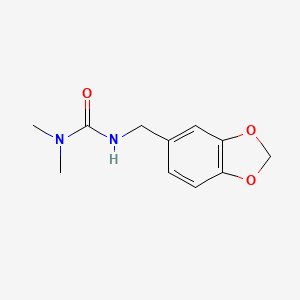
![7-[(2R)-2-hydroxy-2-phenylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7484905.png)
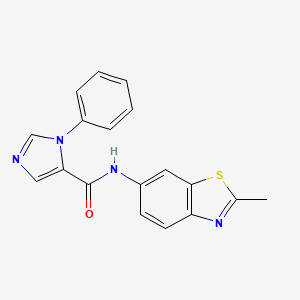
![3-[(3,4-difluorophenyl)sulfonylamino]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7484910.png)
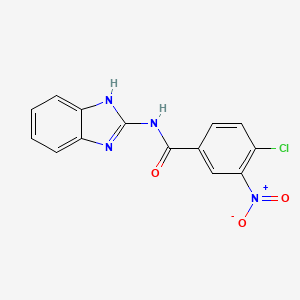
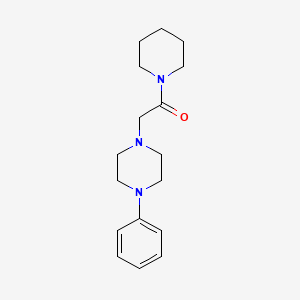
![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 3-(cyclopropylsulfamoyl)thiophene-2-carboxylate](/img/structure/B7484923.png)
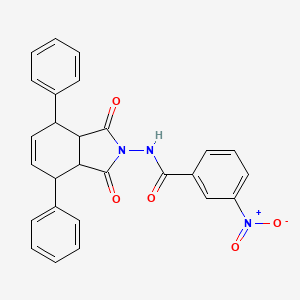
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B7484926.png)
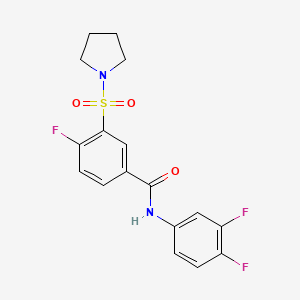
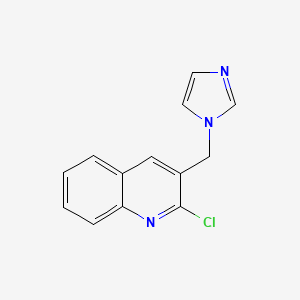
![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7484960.png)
![4-(1,3,5-Triaza-7lambda5-phosphatricyclo[3.3.1.13,7]decan-7-ylideneamino)benzoic acid](/img/structure/B7484963.png)
